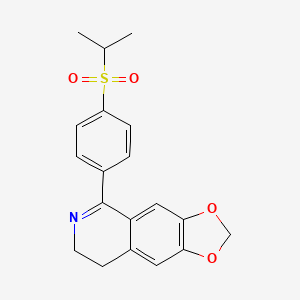
1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This specific compound is characterized by the presence of a dioxolo ring fused to an isoquinoline core, along with a dihydro substitution and an isopropylsulfonyl phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- typically involves multi-step organic reactionsThe final step involves the addition of the isopropylsulfonyl phenyl group under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety .
Chemical Reactions Analysis
Types of Reactions
1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolo[4,5-g]isoquinolin-5-ol, 5,6,7,8-tetrahydro-6-methyl-: This compound shares a similar core structure but differs in its functional groups and substitutions.
Oxolinic acid: Another quinoline derivative with antibacterial properties.
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline: Similar in structure but with different substituents.
Uniqueness
1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
20884-94-0 |
|---|---|
Molecular Formula |
C19H19NO4S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
5-(4-propan-2-ylsulfonylphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C19H19NO4S/c1-12(2)25(21,22)15-5-3-13(4-6-15)19-16-10-18-17(23-11-24-18)9-14(16)7-8-20-19/h3-6,9-10,12H,7-8,11H2,1-2H3 |
InChI Key |
RBEMBKHIHHDIPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=NCCC3=CC4=C(C=C32)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















